![molecular formula C21H19Br2O3P B444739 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol](/img/structure/B444739.png)
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol is an organic compound with a complex structure that includes bromine, phosphorus, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol typically involves multiple steps, starting with the bromination of a phenolic compound followed by the introduction of a diphenylphosphorylmethyl group. The final step involves the reaction of the intermediate with ethylene oxide to form the ethanol derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol involves its interaction with specific molecular targets. The presence of bromine and phosphorus atoms allows it to form strong bonds with target molecules, influencing their activity and function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-(diphenylphosphorylmethyl)phenol
- 2,4-Dibromo-6-(diphenylphosphorylmethyl)phenoxyacetic acid
- 2,4-Dibromo-6-(diphenylphosphorylmethyl)phenoxypropane
Uniqueness
Compared to similar compounds, 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol has a unique combination of functional groups that confer distinct chemical and biological properties. Its ethanol moiety enhances its solubility and reactivity, making it more versatile in various applications .
Eigenschaften
Molekularformel |
C21H19Br2O3P |
|---|---|
Molekulargewicht |
510.2g/mol |
IUPAC-Name |
2-[2,4-dibromo-6-(diphenylphosphorylmethyl)phenoxy]ethanol |
InChI |
InChI=1S/C21H19Br2O3P/c22-17-13-16(21(20(23)14-17)26-12-11-24)15-27(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13-14,24H,11-12,15H2 |
InChI-Schlüssel |
MPFRNZFZPCYDHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC(=C2)Br)Br)OCCO)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC(=C2)Br)Br)OCCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B444658.png)
![Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B444659.png)
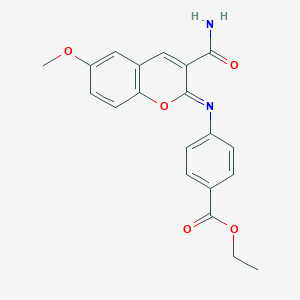
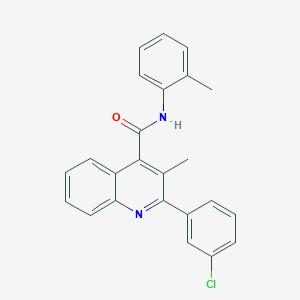
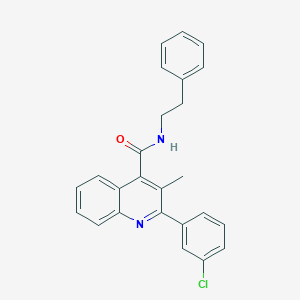
![(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE](/img/structure/B444665.png)
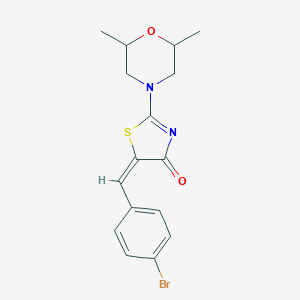
![N-(4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444667.png)
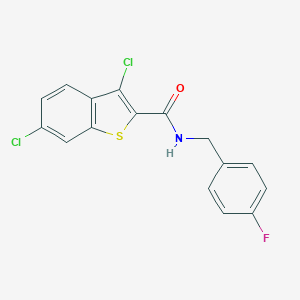

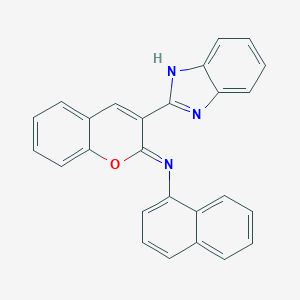
![6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444672.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B444675.png)
![Methyl 4-(4-tert-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444676.png)
